molecular formula C17H21N5O2 B2457162 8-(benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 919021-02-6

8-(benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2457162
CAS RN: 919021-02-6
M. Wt: 327.388
InChI Key: PQOCMYOMQHGHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. It also includes studying the compound’s chemical reactivity .

Scientific Research Applications

FGFR Inhibition for Cancer Therapy

Abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway is implicated in various cancers. Targeting FGFRs represents an attractive strategy for cancer therapy. Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, FGFR2, and FGFR3. Among these derivatives, compound 4h stands out, exhibiting potent FGFR inhibitory activity. It effectively inhibits breast cancer cell proliferation, induces apoptosis, and suppresses migration and invasion. This research opens up prospects for developing FGFR-targeted therapies .

Anti-Diabetic Potential

Pyrrolo[2,3-d]pyrimidine-linked hybrids have been investigated for their in vitro anti-diabetic potential. While the specific compound may not be directly studied, it belongs to the same class. These hybrids show promise in managing diabetes, and their potency is mechanistically correlated through molecular docking and modeling .

Antitubercular Activity

Although not directly studied for this compound, related 4-aminopyrrolo[2,3-d]pyrimidines have demonstrated antitubercular activity. The presence of a bromine atom seems to favor this activity. Replacing a chlorine atom with a bromine atom led to a twofold increase in antitubercular potency .

Materials Science and Organic Electronics

Organic semiconductors play a crucial role in electronic devices. The unique structure of 1H-pyrrolo[2,3-b]pyridine derivatives may make them interesting candidates for organic electronics, such as organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs).

Mechanism of Action

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to safely handle and dispose of the compound .

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or further studies to better understand its properties .

properties

IUPAC Name

8-[benzyl(methyl)amino]-7-ethyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-5-22-13-14(20(3)17(24)21(4)15(13)23)18-16(22)19(2)11-12-9-7-6-8-10-12/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOCMYOMQHGHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.